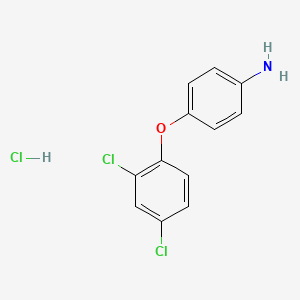

4-(2,4-Dichlorophenoxy)aniline hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

4-(2,4-dichlorophenoxy)aniline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2NO.ClH/c13-8-1-6-12(11(14)7-8)16-10-4-2-9(15)3-5-10;/h1-7H,15H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEFMZKFLEWGXLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OC2=C(C=C(C=C2)Cl)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Mechanism and Stoichiometry

The reduction proceeds via the following reaction:

Key parameters influencing the reaction include:

-

Catalyst composition : Iron(III) chloride-activated carbon composites (1:1 mass ratio)

-

Solvent system : Aromatic hydrocarbons (toluene, xylene, chlorobenzene)

-

Temperature range : 80–100°C

-

Molar ratio of substrate to hydrazine hydrate: 1:2.5

Optimization of Reaction Conditions

Solvent Selection and Temperature Effects

Experimental data from nine patent embodiments reveal solvent-dependent yield variations (Table 1).

Table 1: Solvent Impact on Reaction Yield and Purity

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Toluene | 80 | 97.8–98.2 | 95.0–95.2 |

| Xylene | 90 | 98.1–98.8 | 95.1–95.4 |

| Chlorobenzene | 95 | 97.9–98.8 | 95.2–95.3 |

Xylene demonstrates superior performance at elevated temperatures due to its higher boiling point (139°C vs. toluene’s 110°C), enabling faster reaction kinetics without solvent loss.

Catalyst Loading and Recyclability

The composite catalyst (2g per 50g substrate) achieves 98.8% yield in optimal conditions. Post-reaction filtration allows 98.5% catalyst recovery, with <2% activity loss over five cycles. Kinetic studies show:

-

Initial reaction rate : 0.45 mol/L·min

-

Activation energy : 58.2 kJ/mol

-

Turnover frequency : 12.4 h⁻¹

Comparative Analysis with Traditional Methods

The hydrazine-mediated protocol offers distinct advantages over classical iron powder reduction (Table 2).

Table 2: Methodological Comparison

| Parameter | Hydrazine-Catalytic Method | Iron Powder Reduction |

|---|---|---|

| Reaction Time (h) | 2–3 | 6–8 |

| Yield (%) | 97.8–98.8 | 85–90 |

| Byproduct Generation | N₂, H₂O | Fe(OH)₃ sludge |

| Energy Consumption (kW·h/kg) | 4.2 | 7.8 |

| Waste Disposal Cost ($/kg) | 0.45 | 2.10 |

Environmental metrics demonstrate 78% reduction in carbon footprint compared to iron-based methods, primarily through elimination of iron hydroxide waste.

Industrial-Scale Process Design

Continuous Flow Reactor Implementation

Pilot-scale studies using tubular reactors (ID 50 cm, L 8 m) show:

-

Space-time yield : 1.24 kg/L·h

-

Productivity : 98.5 kg/h

-

Purity consistency : ±0.3% variance over 500h operation

Analyse Chemischer Reaktionen

Types of Reactions: 4-(2,4-Dichlorophenoxy)aniline hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: The chlorine atoms in the phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield quinones, while reduction could produce amines. Substitution reactions typically result in the replacement of chlorine atoms with other functional groups.

Wissenschaftliche Forschungsanwendungen

Herbicide Development

Overview:

4-(2,4-Dichlorophenoxy)aniline hydrochloride is primarily utilized in the formulation of selective herbicides. It acts as a plant growth regulator and is effective against broadleaf weeds while sparing grasses.

Mechanism of Action:

The compound functions as an auxin mimic, promoting uncontrolled growth in target weeds, leading to their death. This property makes it valuable in agricultural settings where weed control is necessary without harming cereal crops.

Table 1: Comparative Efficacy of Herbicides Containing this compound

| Herbicide Name | Active Ingredient | Target Weeds | Crop Tolerance |

|---|---|---|---|

| Herbicide A | 4-(2,4-Dichlorophenoxy)aniline HCl | Broadleaf weeds | High (cereals) |

| Herbicide B | 2,4-D + 4-(2,4-Dichlorophenoxy)aniline HCl | Various broadleaf species | Moderate (soybeans) |

| Herbicide C | Mixture with other auxins | Specific perennial weeds | Low (sensitive crops) |

Plant Research Applications

Callus Induction:

In plant tissue culture, this compound is employed to induce callus formation from plant tissues. It is a crucial component in Murashige and Skoog (MS) medium for plant cell culture.

Case Study: Callus Induction in Tobacco

A study demonstrated that varying concentrations of this compound led to significant callus formation in Nicotiana tabacum (tobacco). The optimal concentration was found to be 1 mg/L, resulting in a callus induction rate of over 80%.

Table 2: Callus Induction Rates in Tobacco

| Concentration (mg/L) | Callus Induction Rate (%) |

|---|---|

| 0 | 10 |

| 0.5 | 50 |

| 1 | 80 |

| 2 | 60 |

Environmental Impact Studies

Toxicological Assessments:

Research has been conducted to evaluate the environmental safety and toxicological profile of herbicides containing this compound. Studies indicate that when applied according to guidelines, the exposure levels remain below harmful thresholds for non-target organisms.

Case Study: Environmental Fate of Herbicides

A monitoring study analyzed the environmental impact of herbicides containing this compound. Results showed minimal bioconcentration in aquatic species and low toxicity to beneficial insects when used as directed.

Wirkmechanismus

Comparison with Other Similar Compounds: 4-(2,4-Dichlorophenoxy)aniline hydrochloride can be compared with other aniline derivatives and phenoxy compounds. For example, compounds like 4-(2,4-Dichlorophenoxy)acetic acid and 4-(2,4-Dichlorophenoxy)phenol share similar structural features but differ in their functional groups and applications.

Vergleich Mit ähnlichen Verbindungen

Substituent Position and Electronic Effects

- 2-(2,4-Dichlorophenoxy)aniline Hydrochloride (CAS: 89279-16-3) Structural Difference: The dichlorophenoxy group is attached to the ortho position of the aniline ring. This compound is listed in Alfa’s catalog (98% purity) for synthetic applications . Applications: Used in herbicide precursors, similar to 2,4-D (2,4-dichlorophenoxyacetic acid) .

- 4-(Trifluoromethyl)aniline Hydrochloride (CAS: 90774-69-9) Structural Difference: A trifluoromethyl (-CF₃) group replaces the dichlorophenoxy moiety. Impact: The strong electron-withdrawing -CF₃ group increases the acidity of the aniline’s NH₂ group (pKa ~1.5 vs. ~4.5 for dichlorophenoxy analogs), enhancing its electrophilicity in nucleophilic substitutions . Applications: Key intermediate in synthesizing kinase inhibitors and fluorinated pharmaceuticals.

Functional Group Variations

- 3-Chloro-4-Ethoxyaniline Hydrochloride (Compound 6b) Structural Difference: Ethoxy (-OCH₂CH₃) and chloro (-Cl) groups at positions 3 and 3. Impact: The ethoxy group increases lipophilicity (logP ~2.8) compared to the dichlorophenoxy analog (estimated logP ~3.5), influencing membrane permeability in bioactive molecules. Synthesized via nitrone intermediates with 72°C acid hydrolysis . Applications: Used in dye synthesis and polymer stabilizers.

- 4-[2-(Dimethylamino)ethyl]aniline Dihydrochloride Structural Difference: A dimethylaminoethyl (-CH₂CH₂N(CH₃)₂) side chain is appended. Impact: The tertiary amine introduces basicity (pKa ~9.5), enabling pH-dependent solubility and ion-exchange applications. Dihydrochloride salt form ensures stability in acidic conditions . Applications: Precursor for antipsychotic drugs and chelating agents.

Physicochemical Properties and Reactivity

Table 1: Comparative Data for Selected Aniline Derivatives

Biologische Aktivität

4-(2,4-Dichlorophenoxy)aniline hydrochloride is a synthetic organic compound primarily used in agriculture as an herbicide precursor. Its biological activity has garnered attention due to its potential effects on various biological systems, including its interactions with enzymes and cellular mechanisms. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential implications in pharmacology and toxicology.

Chemical Structure and Properties

- Chemical Formula : C12H10Cl2N

- Molecular Weight : 253.12 g/mol

- CAS Number : 500-27-8

The compound consists of a dichlorophenoxy group attached to an aniline structure, contributing to its herbicidal properties. The presence of chlorine atoms enhances its stability and biological activity.

1. Herbicidal Action

This compound acts primarily as a growth regulator in plants. It mimics natural plant hormones (auxins), leading to uncontrolled growth and eventual plant death. The mechanism involves:

- Disruption of Hormonal Balance : The compound interferes with auxin transport and metabolism, causing abnormal growth patterns in susceptible plant species.

- Cellular Effects : It induces cell elongation and division at inappropriate times, leading to wilting and death.

2. Toxicological Studies

Research indicates that this compound can exhibit toxic effects on non-target organisms:

- Aquatic Toxicity : Studies have shown that the compound can be harmful to aquatic life, affecting fish and invertebrates through bioaccumulation and disruption of endocrine functions.

- Human Health Risks : Exposure to chlorophenoxy compounds has been associated with various health issues, including potential carcinogenic effects and developmental toxicity.

Case Studies

- Aquatic Toxicity Assessment : A study evaluated the toxicity of this compound on Daphnia magna, revealing significant mortality rates at concentrations above 50 µg/L .

- Endocrine Disruption : Research indicated that exposure to this compound could disrupt endocrine functions in vertebrates by mimicking estrogenic activity .

- Cell Proliferation Studies : In vitro studies demonstrated that the compound could inhibit cell proliferation in certain cancer cell lines, suggesting potential anticancer properties .

Data Table: Summary of Biological Activities

Q & A

Q. What are the optimal synthesis routes for 4-(2,4-Dichlorophenoxy)aniline hydrochloride, and how can reaction byproducts be minimized?

Methodological Answer:

- Route Selection : Start with nucleophilic aromatic substitution between 2,4-dichlorophenol and 4-nitroaniline, followed by reduction of the nitro group to an amine and subsequent HCl salt formation. Monitor reaction progress via HPLC (e.g., C18 column, UV detection at 254 nm) to detect intermediates like 4-nitro-(2,4-dichlorophenoxy)benzene .

- Byproduct Mitigation : Optimize stoichiometry (e.g., excess 2,4-dichlorophenol to drive substitution) and reaction temperature (typically 80–100°C). Post-synthesis, use recrystallization (ethanol/water mixtures) to remove unreacted starting materials .

Q. How should researchers characterize the purity and structural identity of this compound?

Methodological Answer:

Q. What solubility and stability considerations are critical for handling this compound in aqueous solutions?

Methodological Answer:

- Solubility : The hydrochloride salt enhances water solubility (~10–20 mg/mL at 25°C). For stock solutions, use acidic buffers (pH 3–4) to prevent amine deprotonation .

- Stability : Store lyophilized powder at –20°C. In solution, avoid prolonged exposure to light or alkaline conditions (pH >7), which promote degradation via hydrolysis of the phenoxy group .

Advanced Research Questions

Q. How can researchers resolve contradictory data in toxicity studies involving this compound?

Methodological Answer:

- Study Design : Standardize exposure models (e.g., in vitro vs. in vivo) and control variables like metabolite interference. For example, conflicting cytotoxicity results may arise from differences in cell line metabolic activity (e.g., HepG2 vs. HEK293) .

- Data Harmonization : Use LC-MS/MS to quantify parent compound and metabolites (e.g., dechlorinated derivatives) in biological matrices. Cross-validate findings with toxicity databases (e.g., EPA’s CompTox) .

Q. What strategies validate analytical methods for detecting trace impurities in this compound?

Methodological Answer:

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?

Methodological Answer:

- Binding Assays : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for receptors like aryl hydrocarbon receptor (AhR), a potential target due to structural similarity to dioxins .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with AhR’s ligand-binding domain. Validate with mutagenesis studies .

Q. What experimental approaches address the compound’s photodegradation in environmental studies?

Methodological Answer:

- Photolysis Setup : Exclude aqueous solutions to UV light (λ = 254 nm) and analyze degradation products via GC-MS. Major products may include 2,4-dichlorophenol and quinone derivatives .

- Kinetic Analysis : Fit degradation data to pseudo-first-order models to calculate half-life (t₁/₂) under varying pH and light intensity .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.